

An In-depth Technical Guide to (+)-Eudesmin: Chemical Structure, Properties, and Pharmacological Activities

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Eudesmin is a lignan, a class of secondary metabolites found in a variety of plants. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and vasodilatory effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **(+)-Eudesmin**, with a focus on its mechanisms of action and relevant experimental protocols.

Chemical Structure and Properties

(+)-Eudesmin is a furofuran lignan characterized by a central tetrahydrofuro[3,4-c]furan ring system with two 3,4-dimethoxyphenyl groups attached.

2D Chemical Structure of (+)-Eudesmin



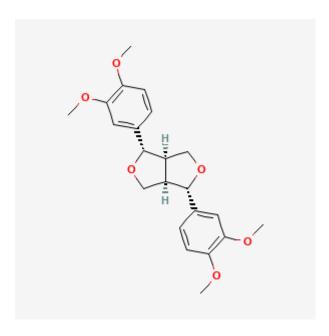


Image Source: PubChem CID 73117[1]

Physicochemical Properties of (+)-Eudesmin

Property	Value	Reference(s)	
IUPAC Name	(3S,3aR,6S,6aR)-3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan	[1]	
CAS Number	29106-36-3	[1]	
Molecular Formula	C22H26O6	[1]	
Molecular Weight	386.44 g/mol	[1]	
Appearance	White to off-white solid	_	
Melting Point	107-108 °C		
Boiling Point	517.3 ± 50.0 °C (Predicted)	_	
SMILES	COC1=C(C=C(C=C1) [C@@H]2[C@H]3CO INVALID-LINK C4=CC(=C(C=C4)OC)OC)OC	[1]	
Solubility	Soluble in DMSO, methanol, and ethanol.		



Pharmacological Activities

(+)-Eudesmin exhibits a range of biological activities, making it a promising candidate for further investigation in drug development.

Neuroprotective Effects

- **(+)-Eudesmin** has demonstrated significant neuroprotective properties in various in vitro models.
- Protection against Amyloid-β Toxicity: In a cellular model of Alzheimer's disease, (+)Eudesmin showed neuroprotective effects against amyloid-β (Aβ) oligomer-induced toxicity
 in PC12 cells and hippocampal primary neurons.[2] At a concentration of 30 nM, it
 significantly increased cell viability and preserved synaptic structure.[2] The proposed
 mechanism involves interaction with the Aβ aggregation process, thereby reducing its
 toxicity.[2]
- Protection against 6-Hydroxydopamine (6-OHDA)-Induced Stress: In a model of Parkinson's disease, (+)-eudesmin protected SH-SY5Y neuroblastoma cells from 6-OHDA-induced cytotoxicity.[3] Pretreatment with (+)-eudesmin at concentrations of 1-50 μM markedly prevented the toxicity induced by 35 μM 6-OHDA.[3]

Anti-inflammatory Activity

(+)-Eudesmin has been shown to possess anti-inflammatory properties. It can inhibit the production of tumor necrosis factor-alpha (TNF- α), a key pro-inflammatory cytokine.[4]

Vasodilatory Effects

(+)-Eudesmin induces vasodilation in isolated rat aortic rings. This effect is endothelium-dependent and is mediated by the release of nitric oxide (NO) and prostanoids. The mechanism involves the activation of histamine H1 receptors on endothelial cells.

Inhibition of Adipogenesis

(+)-Eudesmin has been found to impair the differentiation of mesenchymal stem cells into adipocytes.[5] This effect is mediated through the inhibition of the S6K1 signaling pathway.[5]



Quantitative Pharmacological Data

Activity	Model System	Key Findings	Reference(s)
Neuroprotection	PC12 cells and hippocampal neurons (Aβ toxicity)	Effective concentration: 30 nM	[2]
SH-SY5Y cells (6- OHDA toxicity)	Effective concentration range: 1-50 μΜ	[3]	
Vasodilation	Rat aortic rings	IC50: 10.69 ± 0.67 μg/mL	_
UGT Inhibition	Human liver microsomes	IC50 for UGT1A1: 24.3 μΜ	[6]
IC50 for UGT1A3: 26.6 μΜ	[6]		

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Neuroprotection Assay against 6-OHDA-Induced Toxicity in SH-SY5Y Cells

Objective: To assess the protective effect of **(+)-Eudesmin** against 6-hydroxydopamine (6-OHDA)-induced cell death in a human neuroblastoma cell line.

Methodology:

- Cell Culture:
 - Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
 - Maintain the cells in a humidified incubator at 37°C with 5% CO2.



- Experimental Treatment:
 - Seed the SH-SY5Y cells into 96-well plates at an appropriate density and allow them to adhere overnight.
 - Pre-treat the cells with various concentrations of **(+)-Eudesmin** (e.g., 1, 2.5, 5, 10, 20, and 50 μ M) for one hour.[3]
 - Induce neurotoxicity by adding 6-OHDA to a final concentration of 35 μΜ.[3]
 - Incubate the cells for 24 hours.
- Cell Viability Assessment (MTT Assay):
 - After the 24-hour incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
 - Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
 - Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
 - Calculate cell viability as a percentage of the control (untreated) cells.

Rat Aortic Ring Vasodilation Assay

Objective: To evaluate the vasodilatory effect of (+)-Eudesmin on isolated rat aortic rings.

Methodology:

- Aortic Ring Preparation:
 - Euthanize a male Wistar rat and carefully excise the thoracic aorta.
 - Clean the aorta of adhering connective and adipose tissue and cut it into rings of approximately 2-3 mm in length.



- Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
- Contraction and Relaxation Measurement:
 - Allow the rings to equilibrate under a resting tension of 1.5 g for at least 60 minutes.
 - Induce contraction of the aortic rings with a vasoconstrictor agent such as phenylephrine $(1 \mu M)$.
 - Once a stable contraction is achieved, cumulatively add increasing concentrations of (+) Eudesmin to the organ bath.
 - Record the changes in tension to measure the relaxation response.
- Data Analysis:
 - Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
 - Calculate the IC50 value, which is the concentration of (+)-Eudesmin that causes 50% relaxation.

Inhibition of Adipogenesis in Mesenchymal Stem Cells (MSCs)

Objective: To determine the effect of **(+)-Eudesmin** on the differentiation of MSCs into adipocytes.

Methodology:

- Cell Culture and Differentiation Induction:
 - Culture human or rat MSCs in a suitable growth medium.
 - To induce adipogenic differentiation, culture the MSCs in an adipogenic induction medium containing dexamethasone, insulin, isobutylmethylxanthine (IBMX), and indomethacin.[7]



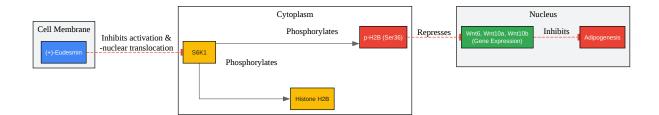
- Treatment with (+)-Eudesmin:
 - Treat the MSCs with various concentrations of (+)-Eudesmin (e.g., 20, 40, and 80 μM)
 during the differentiation period.[5]
- Assessment of Adipogenesis (Oil Red O Staining):
 - After the differentiation period (typically 14-21 days), fix the cells with 10% formalin.
 - Stain the lipid droplets in the differentiated adipocytes with Oil Red O solution.
 - Wash the cells to remove excess stain.
 - Quantify the stained lipid droplets by eluting the dye with isopropanol and measuring the absorbance at a specific wavelength (e.g., 520 nm).

Signaling Pathways

(+)-Eudesmin exerts its biological effects by modulating several key signaling pathways.

Inhibition of S6K1 Signaling in Adipogenesis

(+)-Eudesmin inhibits the activation and nuclear translocation of S6K1, a key regulator of cell growth and metabolism.[5] This leads to a reduction in the phosphorylation of histone H2B at serine 36, which in turn induces the expression of Wnt signaling molecules (Wnt6, Wnt10a, and Wnt10b) that are known to suppress adipogenic differentiation.[8]



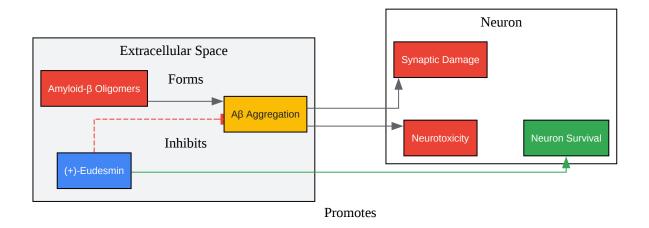


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Caption: Inhibition of the S6K1 signaling pathway by **(+)-Eudesmin**, leading to the suppression of adipogenesis.

Neuroprotective Mechanism against Amyloid-β Toxicity

While the precise signaling cascade is still under investigation, evidence suggests that **(+)-Eudesmin**'s neuroprotective effect against $A\beta$ involves direct interaction with $A\beta$ oligomers, preventing their aggregation and subsequent neurotoxicity. This leads to the preservation of synaptic structure and function.



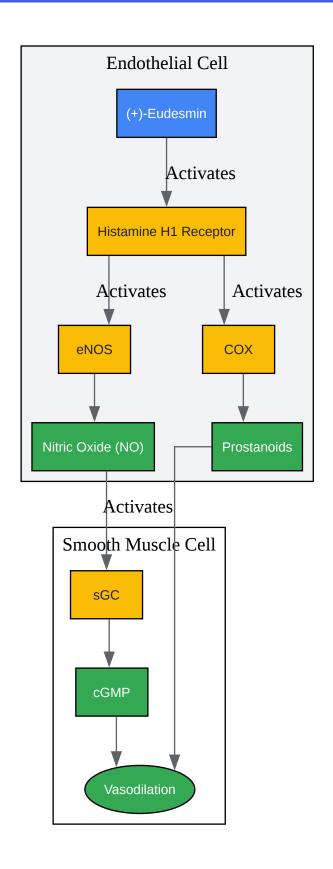
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Caption: Proposed neuroprotective mechanism of (+)-Eudesmin against amyloid-β toxicity.

Vasodilatory Signaling Pathway

(+)-Eudesmin induces vasodilation through an endothelium-dependent mechanism involving the activation of histamine H1 receptors, leading to the production of nitric oxide (NO) and prostanoids.





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Caption: Endothelium-dependent vasodilatory signaling pathway of (+)-Eudesmin.



Conclusion

(+)-Eudesmin is a pharmacologically active lignan with significant potential for therapeutic applications. Its neuroprotective, anti-inflammatory, and vasodilatory properties, coupled with its ability to modulate key signaling pathways, make it a compelling molecule for further research and development in the fields of neurodegenerative diseases, inflammatory disorders, and cardiovascular conditions. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists and researchers investigating the therapeutic potential of (+)-Eudesmin.

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